2-(3-Pyridyl)quinolin-4-amine
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Overview
Description
2-(3-Pyridyl)quinolin-4-amine is a heterocyclic compound that features both a quinoline and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)quinolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another approach includes the reaction of 2-aminoquinoline-3-carboxamide with benzaldehyde under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods aim to enhance yield, reduce reaction time, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted quinolines and pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Pyridyl)quinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Pyridyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and apoptosis . The compound’s ability to bind to these targets makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure but similar reactivity.
Pyridine: Another parent compound that forms the basis of many heterocyclic structures.
Quinolone: A related compound with significant antibacterial properties.
Uniqueness
2-(3-Pyridyl)quinolin-4-amine stands out due to its dual-ring structure, which combines the properties of both quinoline and pyridine.
Properties
CAS No. |
133671-74-6 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-pyridin-3-ylquinolin-4-amine |
InChI |
InChI=1S/C14H11N3/c15-12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H2,15,17) |
InChI Key |
UFDDBDHNEOAHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)N |
Origin of Product |
United States |
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